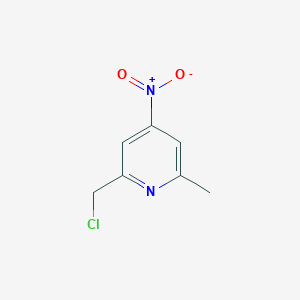
5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets. It can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties .
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its triazole ring and fluorophenyl group. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in hydrophobic interactions and π-π stacking .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites.
Receptors: It can interact with receptors on the cell surface or within the cell, affecting signal transduction pathways.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting their function and stability.
類似化合物との比較
4-(3-Fluorophenyl)-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Similar structure but with an amino group and a thione group.
Uniqueness: 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with tailored biological and chemical properties .
特性
分子式 |
C9H6FN3O |
|---|---|
分子量 |
191.16 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChIキー |
SKQVCDQYDMEPOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14853388.png)


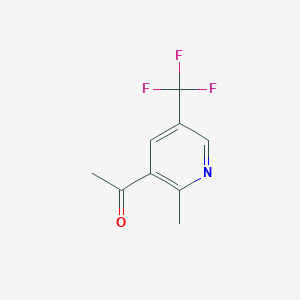
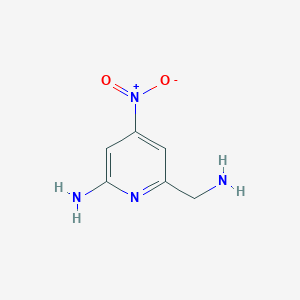
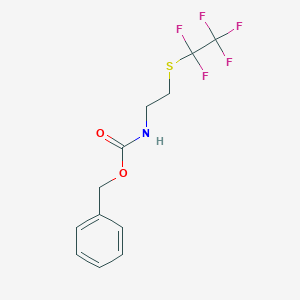

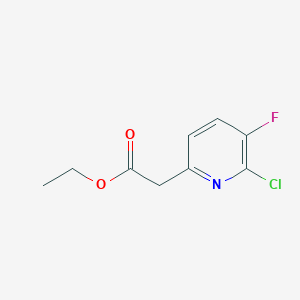



![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)
